

Synthesis of Ammonium Borohydride from Sodium Borohydride: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

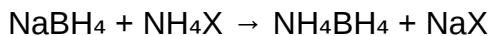
Compound of Interest

Compound Name: Ammonium borohydride

Cat. No.: B1254079

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


This document provides detailed application notes and protocols for the synthesis of **ammonium borohydride** (NH_4BH_4) from sodium borohydride (NaBH_4). The primary method detailed is a metathesis reaction, a common and effective route for this synthesis.

Introduction

Ammonium borohydride is a compound of significant interest due to its high hydrogen content, making it a potential material for chemical hydrogen storage.^{[1][2]} It is also a useful reagent in various chemical syntheses. The synthesis from sodium borohydride is an accessible method for many research laboratories. The most common approach involves a double displacement reaction with an ammonium salt in a suitable solvent.

Reaction Principle

The synthesis of **ammonium borohydride** from sodium borohydride is based on a metathesis reaction. In this reaction, the sodium cation (Na^+) from sodium borohydride and the ammonium cation (NH_4^+) from an ammonium salt exchange their anionic partners. The general reaction is as follows:

Where X can be various anions such as fluoride (F^-) or the sulfate anion (SO_4^{2-}) from ammonium sulfate ($(NH_4)_2SO_4$).^{[3][4]} The choice of the ammonium salt and solvent is crucial for the success of the reaction, as it influences the solubility of the reactants and byproducts, thereby affecting the ease of separation and the purity of the final product.

Data Presentation

Reactant 1	Reactant 2	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)	Reference
Sodium Borohydride ($NaBH_4$)	Ammonium Sulfate ($(NH_4)_2SO_4$)	Tetrahydrofuran (THF)	0 to Room Temperature	4 - 6	Not explicitly stated, but implies high yield	[3]
Sodium Borohydride ($NaBH_4$)	Ammonium Fluoride (NH_4F)	Liquid Ammonia (NH_3)	-60	6	80 - 92	[4][5]

Experimental Protocols

Protocol 1: Synthesis using Ammonium Sulfate in Tetrahydrofuran

This protocol is adapted from a procedure for the synthesis of borane-ammonia, where **ammonium borohydride** is a key intermediate.^[3]

Materials:

- Sodium borohydride ($NaBH_4$), powdered
- Ammonium sulfate ($(NH_4)_2SO_4$), powdered
- Tetrahydrofuran (THF), reagent grade
- Water, deionized
- Celite

- Ice-water bath
- Round bottom flask
- Magnetic stir bar and stir plate
- Glass pipette
- Sintered glass filter
- Filter flask

Procedure:

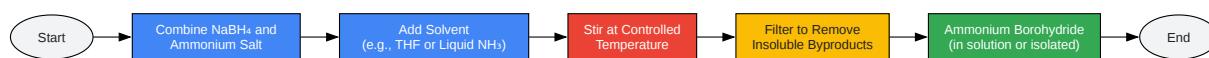
- To a 2-L round bottom flask equipped with a magnetic stir bar, add 18.9 g (500 mmol) of powdered sodium borohydride and 66.1 g (500 mmol) of powdered ammonium sulfate.
- Cool the flask to 0 °C using an ice-water bath.
- Add 500 mL of reagent grade tetrahydrofuran to the flask.
- Vigorously stir the heterogeneous mixture (approximately 1000 rpm) at 0 °C.
- Over a period of 5 minutes, add 4.5 mL (250 mmol) of water dropwise via a glass pipette. Bubbling should be observed.
- After the water addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20-22 °C).
- Continue to stir the mixture vigorously for 4-6 hours. Periodically, wash any solids adhering to the sides of the flask back into the reaction mixture with a small amount of THF.
- The reaction progress can be monitored by ^{11}B NMR spectroscopy by checking for the disappearance of the sodium borohydride peak ($\delta \approx -43.6$ ppm).
- Upon completion, filter the reaction mixture under vacuum through a 1-inch thick bed of Celite over a coarse porosity sintered glass filter into a 1-L filter flask.

- The filtrate contains the **ammonium borohydride** in THF. Due to its instability, it is often used *in situ* for subsequent reactions.

Protocol 2: Synthesis using Ammonium Fluoride in Liquid Ammonia

This protocol is suitable for obtaining isolated **ammonium borohydride**.[\[4\]](#)[\[5\]](#)

Materials:


- Sodium borohydride (NaBH_4)
- Ammonium fluoride (NH_4F), powdered
- Liquid ammonia (NH_3)
- Chloroform/dry ice or ethanol/dry ice bath
- Round bottom flask suitable for low-temperature reactions
- Magnetic stir bar and stir plate
- Apparatus for low-temperature filtration

Procedure:

- In a 50 mL round bottom flask, combine 0.19 g (5 mmol) of sodium borohydride and 0.2 g (5.5 mmol) of powdered ammonium fluoride.
- Purge the flask with an inert gas (e.g., nitrogen) to establish an inert atmosphere.
- Cool the flask to -60 °C using a chloroform/dry ice bath.
- Condense approximately 3 mL of liquid ammonia into the flask.
- Stir the mixture vigorously for about 6 hours at -60 °C.

- After the reaction is complete, the insoluble sodium fluoride byproduct is separated by low-temperature filtration.
- The liquid ammonia is then removed from the filtrate by evaporation in vacuo at -60 °C to yield a mixture of **ammonium borohydride** and any unreacted starting materials. A yield of 80-92% can be expected.[5]

Mandatory Visualization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Methods to stabilize and destabilize ammonium borohydride - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The role of ammonia in promoting ammonia borane synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [Synthesis of Ammonium Borohydride from Sodium Borohydride: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1254079#synthesis-of-ammonium-borohydride-from-sodium-borohydride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com